Cas no 2229227-40-9 (2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one)

2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one
- EN300-1804469
- 2229227-40-9
- SCHEMBL23367117
-
- インチ: 1S/C10H11N3O/c1-13-10(9(14)6-11)7-4-2-3-5-8(7)12-13/h2-5H,6,11H2,1H3
- InChIKey: KLEMQAZHQIMISI-UHFFFAOYSA-N
- ほほえんだ: O=C(CN)C1=C2C=CC=CC2=NN1C
計算された属性
- せいみつぶんしりょう: 189.090211983g/mol
- どういたいしつりょう: 189.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 60.9Ų
2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1804469-2.5g |
2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |
2229227-40-9 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1804469-1.0g |
2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |
2229227-40-9 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1804469-10g |
2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |
2229227-40-9 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1804469-0.1g |
2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |
2229227-40-9 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1804469-5.0g |
2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |
2229227-40-9 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1804469-0.05g |
2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |
2229227-40-9 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1804469-1g |
2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |
2229227-40-9 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1804469-0.25g |
2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |
2229227-40-9 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1804469-10.0g |
2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |
2229227-40-9 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1804469-0.5g |
2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |
2229227-40-9 | 0.5g |
$877.0 | 2023-09-19 |
2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-oneに関する追加情報
Introduction to 2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one (CAS No. 2229227-40-9)
2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one (CAS No. 2229227-40-9) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the indazole class, which is known for its broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both amino and carbonyl functional groups, along with the methyl-substituted indazole ring, makes this molecule a promising candidate for further investigation in drug discovery and development.
The structural motif of 2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one incorporates a key pharmacophore that interacts with various biological targets. The indazole ring, characterized by a nitrogen-containing fused bicyclic system, is a common scaffold in medicinal chemistry due to its ability to modulate enzyme activity and receptor binding. Specifically, the 3-position of the indazole ring is often modified to enhance bioactivity, as seen in this compound where it is substituted with an ethyl group linked to an amino group at the 1-position.
The methyl-substituent on the indazole ring further influences the electronic properties and steric environment of the molecule, potentially affecting its solubility, metabolic stability, and binding affinity. This substitution pattern is reminiscent of several known bioactive indazole derivatives that have been explored for their therapeutic potential. The amino group at the 1-position provides a site for further functionalization, allowing for the synthesis of more complex derivatives with tailored pharmacological profiles.
In recent years, there has been growing interest in indazole derivatives as potential therapeutic agents due to their ability to interact with multiple biological pathways. For instance, studies have shown that certain indazole compounds can inhibit kinases and other enzymes involved in cancer progression. The carbonyl group in 2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one may serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets, enhancing binding affinity.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. By leveraging its structural framework, chemists can design analogs with improved pharmacokinetic properties or enhanced target specificity. The synthesis of 2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one involves multi-step organic reactions that highlight the versatility of indazole chemistry. Advanced synthetic methodologies have enabled the efficient preparation of such compounds, paving the way for rapid screening in drug discovery programs.
The biological activity of 2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one has been preliminarily explored in several in vitro assays. Preliminary data suggest that this compound exhibits moderate activity against certain bacterial strains, possibly due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Additionally, its interaction with mammalian cell lines has been investigated, revealing potential effects on cell proliferation and differentiation.
Advances in computational chemistry have further accelerated the study of indazole derivatives, including 2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one. Molecular docking simulations have been used to predict binding modes and affinities for various targets, providing insights into rational drug design. These computational approaches complement experimental efforts by identifying promising lead compounds and optimizing their structures for improved efficacy.
The pharmaceutical industry continues to explore novel heterocyclic compounds like 2-amino-1-(2-methyl-2H-indazol-3-yt)ethan-l-one (CAS No. 2229227 40 9) as part of their drug discovery pipelines. Its unique combination of structural features makes it an attractive candidate for further development into a therapeutic agent. As research progresses, additional biological data will be generated to elucidate its mechanism of action and therapeutic potential across different disease models.
In conclusion, 2229227 40 9) represents a significant advancement in indazole-based medicinal chemistry. Its structural complexity and demonstrated bioactivity position it as a valuable asset in the quest for novel pharmaceuticals. With ongoing research efforts focused on optimizing its pharmacological properties, 2229227 40 9) may emerge as a lead compound for future drug development initiatives.
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